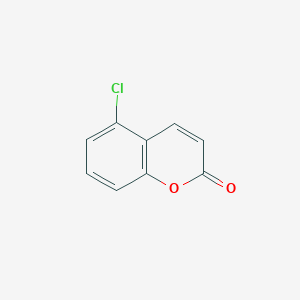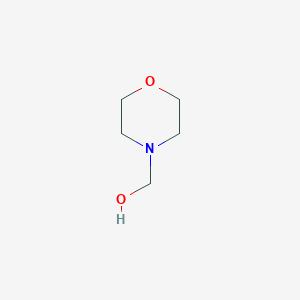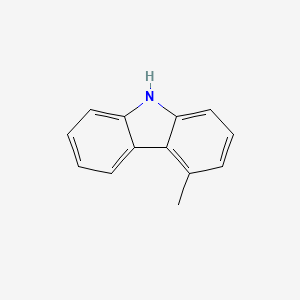
4-Methyl-9H-carbazole
描述
4-Methyl-9H-carbazole is an aromatic heterocyclic organic compound It is a derivative of carbazole, which consists of a tricyclic structure with two benzene rings fused on either side of a five-membered nitrogen-containing ring
作用机制
Target of Action
4-Methyl-9H-carbazole, like other carbazole derivatives, has been found to exhibit a wide range of biological and pharmacological properties
Mode of Action
Carbazole-based compounds have been shown to interact with their targets through non-covalent bonding . This interaction can lead to various changes in the target, which can result in the observed biological and pharmacological effects. More detailed studies are required to elucidate the specific interactions of this compound with its targets.
Biochemical Pathways
Carbazole derivatives, including this compound, have been shown to affect various biochemical pathways. For instance, some carbazole derivatives have demonstrated the ability to reduce oxidative stress, block adrenergic hyperactivation, prevent damage to pancreatic cells, and modulate carbohydrate metabolism . .
Pharmacokinetics
It’s known that carbazole derivatives can be metabolized by bacteria, leading to the production of hydroxylated 9h-carbazole metabolites This suggests that this compound could potentially be metabolized in a similar manner
Result of Action
Carbazole derivatives have been associated with a wide range of biological activities, including antibacterial, antitumor, antioxidant, and anti-inflammatory activities These effects suggest that this compound could potentially exhibit similar activities
Action Environment
It’s known that the product yields of carbazole derivatives can depend on various parameters, such as the type of cells used for their production This suggests that environmental factors could potentially influence the action of this compound
生化分析
Biochemical Properties
Carbazole derivatives have been shown to interact with various enzymes, proteins, and other biomolecules . For instance, 9H-carbazole itself was found to be an inhibitor of angiogenesis and inflammation .
Cellular Effects
Carbazole derivatives have demonstrated the ability to reduce oxidative stress, block adrenergic hyperactivation, prevent damage to pancreatic cells, and modulate carbohydrate metabolism
Molecular Mechanism
Carbazole derivatives are known to inhibit the release of several prostaglandins in two inflammatory cell systems . This suggests that 4-Methyl-9H-carbazole might exert its effects at the molecular level through similar mechanisms.
Temporal Effects in Laboratory Settings
Carbazole-based compounds are known for their important photochemical and thermal stability .
Metabolic Pathways
It is known that carbazole and its derivatives are primarily converted into hydroxylated metabolites by biphenyl-utilizing bacteria .
Transport and Distribution
Carbazole derivatives are known to be transported and distributed within cells and tissues .
Subcellular Localization
Carbazole derivatives are known to be localized in various subcellular compartments .
准备方法
Synthetic Routes and Reaction Conditions: 4-Methyl-9H-carbazole can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Borsche-Drechsel cyclization is a classic method where phenylhydrazine is condensed with cyclohexanone to form an imine, followed by a hydrochloric acid-catalyzed rearrangement and ring-closing reaction to yield tetrahydrocarbazole. This intermediate is then oxidized to form carbazole .
Industrial Production Methods: Industrial production of this compound often involves selective crystallization from molten coal tar at high temperatures or low pressures. This method is economically viable due to the limited demand for carbazole derivatives .
化学反应分析
Types of Reactions: 4-Methyl-9H-carbazole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions are common, where the methyl group can be replaced by other functional groups using reagents like halogens or nitrating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carbazole-4-carboxylic acid, while substitution reactions can produce various halogenated or nitrated derivatives .
科学研究应用
4-Methyl-9H-carbazole has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic compounds and polymers.
Biology: The compound’s derivatives have shown potential in biological studies, particularly in the development of fluorescent probes and bioimaging agents.
Medicine: Some derivatives of this compound exhibit pharmacological properties, including anticancer, antibacterial, and antiviral activities.
相似化合物的比较
- 3,6-Dimethyl-9H-carbazole
- 2,7-Dimethyl-9H-carbazole
- 9H-Carbazole
属性
IUPAC Name |
4-methyl-9H-carbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N/c1-9-5-4-8-12-13(9)10-6-2-3-7-11(10)14-12/h2-8,14H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNPUIRFDBYALRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C3=CC=CC=C3NC2=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9073967 | |
| Record name | 9H-Carbazole, 4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9073967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3770-48-7 | |
| Record name | 9H-Carbazole, 4-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003770487 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9H-Carbazole, 4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9073967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-METHYL-9H-CARBAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VQ7R25H77L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


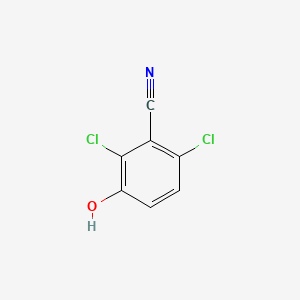
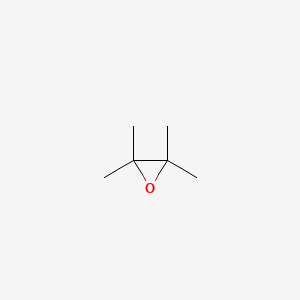

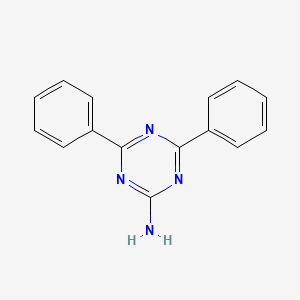
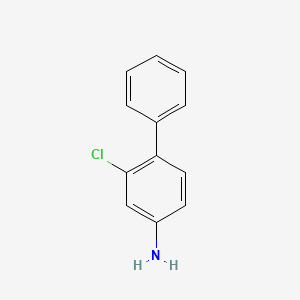
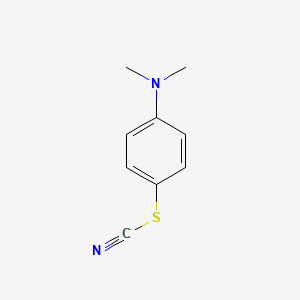


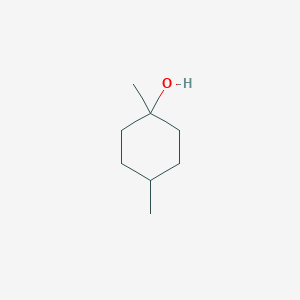
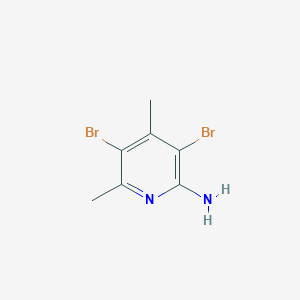
![[4-(Acetyloxy)-3-methoxyphenyl]acetic acid](/img/structure/B1605841.png)

